molecular formula C7H9NO2S B016491 Ethyl 2-aminothiophene-3-carboxylate CAS No. 31891-06-2

Ethyl 2-aminothiophene-3-carboxylate

Cat. No. B016491
CAS RN: 31891-06-2
M. Wt: 171.22 g/mol
InChI Key: MKJQYFVTEPGXIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-aminothiophene-3-carboxylate and its derivatives has been achieved through various methods. A practical and high-yield two-step procedure involving esterification and cyclocondensation of mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, yielding an 81% total yield (Fang, 2011). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing the versatility of this compound in organic synthesis (Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various spectroscopic techniques, including NMR, FT-IR, and UV-Visible spectroscopy. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Fatima et al., 2023).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its utility as a versatile building block. It has been used in the synthesis of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives through reactions with Lawesson's reagent, showcasing unexpected reactivity and potential for the development of new compounds (Khalladi & Touil, 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Studies have focused on the crystalline structure, revealing hydrogen-bonded dimers and quartets that contribute to the compound's stability and reactivity (Lynch & McClenaghan, 2004).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other compounds, have been extensively studied. Its ability to undergo cyclocondensation reactions, participate in the synthesis of complex heterocyclic compounds, and exhibit fluorescence properties highlights its significant chemical versatility and potential for further exploration in various fields of chemistry (Pusheng, 2009).

Scientific Research Applications

  • Carboxyl-Protecting Group in Peptide Chemistry : The 2-(diphenylphosphino)ethyl group (DPPE) serves as a stable and effective carboxyl-protecting group for amino acids and peptides, enhancing peptide synthesis capabilities (Chantreux et al., 1984).

  • Precursor in Synthesis of Other Compounds : Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can be converted into ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine, showing its utility in chemical synthesis (Ryndina et al., 2002).

  • Antibacterial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit promising antibacterial properties, suggesting their potential in antimicrobial drug discovery (Prasad et al., 2017).

  • Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence characteristics, which could be relevant in materials science and spectroscopy studies (Guo Pusheng, 2009).

  • Synthesis of Aminothieno[2,3-d]thiazen-4-ones : A one-step synthesis approach for 2-aminothieno[2,3-d]thiazen-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates is demonstrated, with some compounds exhibiting weak anti-allergy activity (Leistner et al., 1988).

  • Antimicrobial Applications : Bifunctional thiophene derivatives synthesized using ethyl 2-aminothiophene-3-carboxylate show promising antimicrobial activities, indicating their potential use in antimicrobial coatings and pharmaceuticals (Abu‐Hashem et al., 2011).

  • Dyeing Polyester Fibers : Novel heterocyclic disperse dyes with a thiophene moiety, synthesized using derivatives of this compound, show effective dyeing performance on polyester fabric, although with poor photostability (Iyun et al., 2015).

Mechanism of Action

Target of Action

Ethyl 2-aminothiophene-3-carboxylate is primarily used as an organic chemical synthesis intermediate . It is involved in the synthesis of various thiophene derivatives, which are known for their high biological activity . These derivatives include thieno[2,3-b]-pyridinones, thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, thieno[2,3-b][1,5]benzodiazepines, and others . These compounds are the primary targets of this compound and play significant roles in various biological activities.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 2-aminothiophenes are obtained by Gewald’s reaction . These are then converted into various thiophene derivatives through subsequent diazotization and desamination reactions . Ethanol is used as the reducing agent in this process .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of thiophene derivatives. The intramolecular cyclization of thiophene-3-carboxylic acid derivatives occurs at position 2 of the heterocyclic ring . This process leads to the formation of various thiophene derivatives, which can potentially be used for the design of biologically active molecules .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of this compound is the production of various thiophene derivatives . These derivatives are known for their high biological activity and can be used in the design of potentially biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis reactions are typically carried out at room temperature . Additionally, the compound’s solubility in water could influence its action, efficacy, and stability in different environments.

Safety and Hazards

Ethyl 2-aminothiophene-3-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQYFVTEPGXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365792
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31891-06-2
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-aminothiophene-3-carboxylate
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Synthesis routes and methods I

Procedure details

Piperidine (20.7 ml) was added dropwise with stirring to a mixture of 2,5-dihydroxy-1,4-dithiane (17.5 g) and ethyl cyanoacetate (23.7 g). The mixture was stirred at room temperature for 4 hours and then allowed to stand overnight. It was filtered and the filtrate evaporated to dryness. The residue was dissolved in ether, filered and evaporated to dryness. The residue was triturated with light petroleum (b.p. 60-80° C.) containing a small amount of ethyl acetate. The gummy solid obtained was purified by silica gel column chromatography and the semi-solid product was triturated with water, filtered and washed with light petroleum (b.p. 60-80° C.) and dried to give the title product.
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedure as 2-aminothiophene-3-carbonitrile was used except replacing malononitrile with ethyl cyano acetate. 1H-NMR (CDCl3, 400 MHz): 6.95, 6.15, 4.26, 1.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?

A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].

Q2: What is known about the structural characteristics of this compound?

A2: this compound (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.

Q3: Are there any studies on the photoisomerization of compounds derived from this compound?

A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from this compound and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of this compound. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].

Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from this compound?

A5: While the provided abstract doesn't offer specific details, it highlights the use of this compound in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.

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